2,3-Diiodo-5-azaindole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-diiodo-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2N2/c8-6-4-3-10-2-1-5(4)11-7(6)9/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJSHSCQGXEGCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=C2I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of 2,3 Diiodo 5 Azaindole
Transition Metal-Catalyzed Cross-Coupling Reactions at Iodine Centers
The presence of two iodine atoms on the 5-azaindole (B1197152) core allows for a range of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental in constructing complex molecular architectures based on the azaindole framework.
Suzuki-Miyaura Coupling for C-C Bond Formation with Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a powerful method for forging C-C bonds between aryl or vinyl halides and an organoboron compound. mychemblog.com This reaction has been successfully applied to the functionalization of azaindole systems. uwindsor.canih.gov In the context of diiodo-5-azaindole, the Suzuki-Miyaura reaction allows for the introduction of various aryl and heteroaryl groups.
Research has demonstrated the viability of Suzuki-Miyaura couplings on related dihalo- and polyhalo-aromatic systems, often with notable regioselectivity. rsc.orgnih.gov The reactivity of a particular halogen is influenced by both steric and electronic factors within the substrate. rsc.org For instance, in non-symmetric dibromobenzenes, the presence of an adjacent alkene can decrease the rate of oxidative addition at the proximal bromide, thereby directing the coupling to the distal position. rsc.org While specific studies on 2,3-diiodo-5-azaindole are not extensively detailed in the provided results, the principles of regioselective Suzuki couplings on other polyhalogenated systems suggest that selective functionalization at either the C2 or C3 position is achievable by carefully controlling reaction conditions and ligand choice. nih.govrsc.org The synthesis of 2-aryl derivatives of 5- and 7-azaindoles has been accomplished through the Pd(OAc)2-catalyzed reaction of N-protected 2-iodo-3-methylazaindoles with arylboronic acids, showcasing the utility of this reaction on similar scaffolds. uwindsor.ca
Table 1: Examples of Suzuki-Miyaura Coupling Conditions for (Hetero)aryl Halides
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)2 / SPhos | SPhos | K3PO4 | MeCN/H2O | Reflux | unl.pt |
| Pd(OAc)2 | --- | --- | --- | --- | uwindsor.ca |
| P1 Precatalyst | XPhos | K3PO4 | Dioxane/H2O | 60 | nih.gov |
| Pd(PPh3)4 | PPh3 | Aqueous Base | Dioxane | --- | nih.gov |
This table illustrates common conditions used for Suzuki-Miyaura couplings on related heterocyclic systems, providing a starting point for the functionalization of this compound.
Sonogashira Coupling for Introduction of Alkynyl Functionalities
The Sonogashira coupling reaction is a cornerstone for the formation of C(sp2)-C(sp) bonds, enabling the introduction of terminal alkynes onto aryl or vinyl halides. libretexts.org This reaction has been extensively used in the synthesis and functionalization of azaindole derivatives. nih.govresearchgate.net
Studies involving dihalogenated aminopyridines, precursors to azaindoles, have shown that Sonogashira couplings can be performed sequentially or in a double-coupling fashion. nih.govresearchgate.net For example, the reaction of 2-amino-3,5-diiodopyridine with terminal alkynes can lead to the formation of 2,3,5-trisubstituted 7-azaindoles. nih.gov The regioselectivity of the Sonogashira coupling on di- or polyhalogenated substrates is often predictable. Generally, the coupling occurs at the most electrophilic site or at the position bearing the more reactive halide (I > Br > Cl). libretexts.org In the case of 2-bromo-4-iodo-quinoline, the alkynylation selectively occurs at the C-I bond. libretexts.org This inherent selectivity is crucial when planning the stepwise functionalization of this compound.
A typical Sonogashira reaction involves a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. libretexts.org Various palladium sources like PdCl2(PPh3)2 and Pd(PPh3)4, often in conjunction with CuI, have been effectively used. unl.ptmdpi.com
Table 2: Sonogashira Coupling Conditions for Dihalo-precursors of Azaindoles
| Substrate | Catalyst System | Base | Solvent | Temperature | Product Type | Reference |
|---|---|---|---|---|---|---|
| 2-Amino-3,5-diiodopyridine | Pd(PPh3)4/CuI | --- | --- | --- | 2,3,5-Trisubstituted 7-azaindole (B17877) | nih.gov |
| 2-Amino-5-bromo-3-iodopyridine | Pd-catalyst | KOtBu | DMF/THF | --- | 2,5-Disubstituted 7-azaindole | nih.gov |
| 4-Amino-2-bromo-5-iodopyridine | PdCl2(PPh3)2/CuI | Et3N | DMF | RT or 60°C | 5-Azaindole derivatives | unl.pt |
This interactive table summarizes conditions for Sonogashira couplings on dihalogenated aminopyridines, which are direct precursors for the synthesis of functionalized azaindoles.
Heck Reactions and C-N Cross-Coupling Processes
The Heck reaction provides a method for the alkenylation of aryl halides. While less commonly cited for this compound specifically, it has been applied to related iodo-azaindole derivatives. For instance, the Heck reaction of 3-iodo-2-azaindole has been reported. researchgate.net The choice of ligand can significantly influence the outcome, including controlling olefin isomerization. organic-chemistry.org
Carbon-nitrogen (C-N) cross-coupling reactions, particularly the Buchwald-Hartwig amination, are vital for synthesizing aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for introducing amine functionalities onto the azaindole core. The development of various generations of catalyst systems has made this a versatile and widely applicable method. wikipedia.orgacs.org The reaction of an aryl halide with an amine is catalyzed by a palladium complex, and its efficiency is highly dependent on the choice of phosphine (B1218219) ligand. libretexts.org For example, a chemoselective Suzuki-Miyaura coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine was followed by a Buchwald-Hartwig amination at the C-4 position, demonstrating the compatibility of these sequential couplings. nih.gov
Investigations into Stereochemical Control and Regioselectivity in Cross-Coupling
Regioselectivity is a critical consideration in the functionalization of polyhalogenated heterocycles like this compound. unl.ptacs.org The two iodine atoms at the C2 and C3 positions of the 5-azaindole ring are electronically distinct, which can be exploited for selective reactions. The C3 position of azaindoles generally has the highest electron density, which influences its reactivity towards electrophiles. thieme-connect.de In cross-coupling reactions, the relative reactivity of the C-I bonds is influenced by factors including steric hindrance and the electronic nature of the positions. rsc.orgrsc.org For Sonogashira couplings on 1,2,3-triiodobenzene (B3054506) derivatives, the reaction occurs preferentially at the less sterically hindered terminal positions. rsc.orgnih.gov
Stereochemical control is particularly relevant when the coupling partners or the resulting products are chiral. In Suzuki-Miyaura reactions, the coupling of acyclic (Z)-β-haloacroleins has been shown to proceed with retention of stereochemistry. richmond.edu Furthermore, enantiospecific cross-coupling reactions of chiral secondary allylic boronic esters have been achieved with high stereoretention. bristol.ac.uk While specific studies on stereocontrolled couplings with this compound are not detailed in the provided search results, the principles established in other systems suggest that such control is feasible. nih.gov
Sequential and Cascade Reaction Architectures Involving Diiodoazaindoles
The presence of two reactive sites on this compound makes it an ideal substrate for sequential and cascade reactions, allowing for the rapid construction of complex, multi-substituted azaindole derivatives.
Design and Implementation of Double Cross-Coupling Reactions
Double cross-coupling reactions on dihalogenated precursors are an efficient strategy for synthesizing polysubstituted azaindoles. A double Sonogashira reaction on 2-amino-3,5-diiodopyridine has been used to assemble 2,3,5-trisubstituted 7-azaindoles. unl.ptnih.gov This approach involves the simultaneous or sequential reaction of both iodo-substituents with terminal alkynes. researchgate.net
Similarly, sequential Sonogashira couplings have been performed on 2-amino-5-bromo-3-iodopyridine. nih.gov Taking advantage of the differential reactivity of the C-I and C-B bonds, the initial coupling occurs at the more reactive iodo-position, followed by a second coupling at the bromo-position. nih.govmdpi.com This stepwise approach allows for the introduction of two different alkynyl groups onto the azaindole precursor. The resulting functionalized azaindoles can then be further elaborated, for example, by converting the alkynyl groups into other functionalities like triazoles or quinoxalines. nih.gov
Tandem Cyclization-Functionalization Pathways for Complex Scaffolds
The di-iodinated nature of this compound makes it an ideal substrate for tandem or domino reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity. These strategies are highly valued for their efficiency in constructing polycyclic and densely functionalized scaffolds, which are often found in biologically active compounds.
Palladium-catalyzed tandem reactions are particularly prominent. A general and modular method has been developed for the synthesis of various azaindole isomers through a palladium-catalyzed tandem process involving the intramolecular C–N bond formation and an intermolecular Suzuki coupling of gem-dichloroolefins with boronic acids. acs.org While this specific example builds the azaindole core itself, similar strategies can be envisioned starting from the pre-formed this compound. For instance, a tandem sequence could involve an initial Sonogashira or Suzuki coupling at one of the iodo-positions, followed by an intramolecular cyclization event triggered by a suitably placed functional group on the newly introduced substituent.
One reported strategy involves a one-pot synthesis of 1,2-disubstituted azaindoles from amino-halopyridines, which combines N-arylation and Sonogashira coupling followed by an in situ cyclization. nih.gov Adapting this concept, this compound could undergo sequential, site-selective cross-coupling reactions followed by a final cyclization step to yield complex, fused heterocyclic systems. For example, coupling with an ortho-alkynyl aniline (B41778) derivative could be followed by an intramolecular cyclization to furnish indole-fused azaindole architectures.
A palladium-catalyzed heteroannulation reaction between 4-acetamido-3-iodopyridines and various alkynes has been shown to be an efficient route to 2,3-disubstituted 5-azaindoles. nih.gov This highlights the utility of palladium catalysis in building the core, which can be extended to further functionalization of the di-iodo variant in tandem processes. The reactivity of the C-I bonds allows for sequential, catalyst-controlled functionalization, enabling the construction of diverse molecular libraries from a single precursor.
Table 1: Examples of Tandem Reactions for Azaindole Synthesis
| Starting Material Type | Reaction Type | Key Features | Product Type |
|---|---|---|---|
| gem-Dichloroolefins & Boronic Acid | Pd-catalyzed Tandem C-N/Suzuki Coupling | Modular protocol; forms azaindole core | Substituted Azaindoles acs.org |
| Amino-halopyridines & Alkynes | One-pot N-arylation/Sonogashira/Cyclization | High efficiency; wide substrate scope | 1,2-disubstituted Azaindoles nih.gov |
Other Functional Group Interconversions at C-2 and C-3 Positions
Beyond building complex scaffolds through cyclization, the C-2 and C-3 iodo-substituents are readily converted into other important functional groups, further demonstrating the synthetic utility of this compound.
Nucleophilic Displacement Reactions of Iodine
The iodine atoms at the C-2 and C-3 positions are excellent leaving groups, particularly in transition-metal-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide variety of carbon- and heteroatom-based substituents.
Palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings are commonly employed to functionalize iodo-azaindoles. nih.govunl.pt The differential reactivity of the C-2 and C-3 positions can often be exploited for selective, stepwise functionalization. While direct studies on this compound are not extensively detailed, the principles are well-established for related halo-azaindoles. For example, Sonogashira coupling of dihalogenated aminopyridines is a key step in building the azaindole framework, which is subsequently functionalized. nih.gov This same catalytic system can be applied to the derivatization of the this compound core.
A general procedure for the iodination of indoles and azaindoles using iodine monochloride (ICl) has been reported, highlighting the importance of iodo-derivatives as versatile synthetic intermediates. researchgate.net The resulting 2,3-diiodoazaindole can undergo further reactions; for instance, with 2.2 equivalents of ICl, a 2,3-diiodoazaindole was obtained in 89% yield, ready for subsequent derivatization. researchgate.net The introduction of aryl, alkyl, and alkynyl groups via these coupling methods is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a molecule's biological activity. unl.ptuni-rostock.de
Oxidative Transformations to Azaisatins (Azaindole-2,3-diones)
The oxidation of the azaindole pyrrole (B145914) ring to an azaisatin (azaindole-2,3-dione) is a valuable transformation, as the isatin (B1672199) core is a privileged scaffold in medicinal chemistry. whiterose.ac.uk Several methods developed for the oxidation of indoles and other azaindole isomers can be applied to this compound.
One common method involves the oxidation of 5-azaindole to 5-azaisatin using reagents like chromic anhydride (B1165640) in acetic acid. scielo.br A more modern and efficient protocol uses 2-iodoxybenzoic acid (IBX), often in the presence of a catalyst like indium(III) chloride, to achieve smooth oxidation of indoles and azaindoles to their corresponding isatins in excellent yields. researchgate.net Another approach employs pyridinium (B92312) chlorochromate–silica gel (PCC-SiO2) with a Lewis acid catalyst such as aluminum chloride (AlCl₃) for the oxidation of 7-azaindoles. researchgate.net
A two-step procedure is also effective, involving initial bromination to form a 3,3-dibromo-azaoxindole intermediate, which is then hydrolyzed to the azaisatin. scielo.brresearchgate.net For example, treatment of an azaindole derivative with N-bromosuccinimide (NBS) can yield the dibromo intermediate, which upon reaction with silver nitrate (B79036) (AgNO₃) is converted to the desired azaisatin. researchgate.net The presence of the iodo-substituents on the this compound scaffold would likely be compatible with many of these oxidative conditions, although they may influence reaction rates and yields.
Table 2: Selected Methods for the Oxidation of Azaindoles to Azaisatins
| Reagent(s) | Azaindole Isomer | Key Features | Reference |
|---|---|---|---|
| Chromic anhydride / Acetic acid | 5-Azaindole | Classical method | scielo.br |
| 2-Iodoxybenzoic acid (IBX) / InCl₃ | General Indoles/Azaindoles | Smooth reaction, excellent yields | researchgate.net |
| PCC-SiO₂ / AlCl₃ | 7-Azaindole | Efficient, easy workup | researchgate.net |
Synthetic Utility of 2,3 Diiodo 5 Azaindole As a Versatile Building Block
Elaboration into Diverse Substituted Azaindole Derivatives
The primary synthetic utility of 2,3-diiodo-5-azaindole lies in its capacity to serve as a scaffold for the creation of a wide array of substituted 5-azaindole (B1197152) derivatives. The differential reactivity of the C2-I and C3-I bonds, or the ability to perform sequential coupling reactions, allows for the introduction of two different substituents with a high degree of control. This is particularly advantageous in the construction of libraries of compounds for medicinal chemistry applications, where the azaindole core is recognized as a privileged structure. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are the most common methods employed for the functionalization of the diiodo-azaindole scaffold. nih.govorganic-chemistry.org By carefully selecting the reaction conditions, including the palladium catalyst, ligands, and base, chemists can selectively couple a wide range of boronic acids, alkynes, and other organometallic reagents to either the C2 or C3 position. For instance, a Suzuki coupling can be performed at one position, followed by a Sonogashira coupling at the other, leading to a 2,3-disubstituted-5-azaindole with distinct aryl and alkynyl groups.
The synthesis of various azaindole derivatives often starts from appropriately substituted pyridines. nih.govorganic-chemistry.org While a direct synthesis for this compound is not prominently documented, the di-iodination of azaindole scaffolds has been reported. For example, the use of 2.2 equivalents of iodine monochloride (ICl) has been shown to produce a 2,3-diiodoazaindole in high yield. researchgate.net Once obtained, this di-iodinated intermediate becomes a powerful tool for diversification.
The following table summarizes representative transformations that can be envisioned starting from this compound, based on the known reactivity of halogenated azaindoles.
| Reaction Type | Reagents and Conditions | Product Type | Potential Application |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 2,3-Diaryl-5-azaindoles | Kinase inhibitors, Anticancer agents |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 2,3-Dialkynyl-5-azaindoles | Materials science, Bioactive molecules |
| Sequential Coupling | 1. Arylboronic acid, Pd catalyst; 2. Different arylboronic acid, Pd catalyst | Unsymmetrically substituted 2,3-diaryl-5-azaindoles | Fine-tuning of biological activity |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 2,3-Diamino-5-azaindoles | Ligands, Material science |
Assembly of Polyheterocyclic and Fused Ring Systems
The this compound scaffold is an excellent precursor for the assembly of more complex polyheterocyclic and fused ring systems. The two ortho-disposed iodine atoms can participate in intramolecular cyclization reactions to form an additional ring fused to the pyrrole (B145914) moiety of the azaindole core. This strategy allows for the rapid construction of intricate molecular frameworks that are often found in natural products and pharmacologically active compounds. nih.gov
One common approach involves a double Heck reaction or a tandem Sonogashira coupling followed by an intramolecular cyclization. For example, by coupling a di-alkenyl or di-alkynyl chain to the C2 and C3 positions, a subsequent ring-closing reaction can be triggered to form a new carbocyclic or heterocyclic ring. The choice of the tethered group and the cyclization conditions can be tailored to control the size and nature of the newly formed ring.
Furthermore, the diiodo- aza-indole can be used in cascade reactions where multiple bond-forming events occur in a single synthetic operation. For instance, a palladium-catalyzed reaction with a suitable di-nucleophile could lead to the formation of a fused heterocyclic system in a one-pot process. While specific examples for this compound are not extensively reported, the synthetic potential is evident from analogous systems. The pyrrolo[3,2-c]quinoline scaffold, for example, has been synthesized using related strategies. nih.gov
Development of Molecular Scaffolds for Chemical Probes
The azaindole nucleus is a key component in many biologically active molecules, including kinase inhibitors. nih.govnih.gov The ability to systematically modify the substituents on the this compound scaffold makes it an ideal platform for the development of molecular scaffolds for chemical probes. whiterose.ac.uk Chemical probes are essential tools for studying biological processes, and their effectiveness often relies on the precise positioning of functional groups to interact with a specific biological target.
Starting from this compound, libraries of compounds can be generated by introducing a variety of substituents at the C2 and C3 positions through parallel synthesis techniques. These libraries can then be screened for biological activity. The di-iodo precursor allows for the introduction of reporter groups, such as fluorophores or affinity tags, at one position, while the other position can be varied to optimize binding to the target protein. This modular approach facilitates the rapid optimization of probe properties, including potency, selectivity, and cell permeability. The development of fluorescent probes with a three-dimensional globular shape and chiral centers has been highlighted as a current need in the field. rsc.org
Application in Supramolecular Chemistry and Self-Assembly
The rigid, planar structure of the azaindole core, combined with the potential for introducing specific functional groups at the C2 and C3 positions, makes this compound a promising building block for supramolecular chemistry and self-assembly. lu.sescholaris.ca By replacing the iodine atoms with moieties capable of forming non-covalent interactions, such as hydrogen bonds, metal coordination, or aromatic stacking, molecules can be designed that spontaneously assemble into well-defined supramolecular architectures.
For example, the introduction of carboxylic acid or amide groups could lead to the formation of hydrogen-bonded networks, while the incorporation of pyridine (B92270) or bipyridine units could facilitate metal-directed self-assembly into discrete coordination complexes or extended coordination polymers. The design of self-complementary hydrogen-bonding motifs has been a subject of interest in creating complex, self-assembled structures. acs.org The ability to create ordered structures from molecular building blocks is of significant interest for the development of new materials with unique electronic, optical, or catalytic properties.
The following table provides examples of functional groups that could be introduced onto the this compound scaffold to induce self-assembly.
| Functional Group | Type of Interaction | Potential Supramolecular Structure |
| Carboxylic Acids | Hydrogen Bonding | Dimers, tapes, sheets |
| Amides | Hydrogen Bonding | Chains, networks |
| Pyridyl groups | Metal Coordination | Coordination complexes, cages |
| Crown Ethers | Host-Guest Interactions | Host-guest complexes |
| Thiophenes/Furans | π-π Stacking | Stacked arrays |
Mechanistic Investigations of Reactions Involving 2,3 Diiodo 5 Azaindole
Elucidation of Reaction Pathways for Synthesis and Functionalization
The primary reaction pathway for the functionalization of 2,3-diiodo-5-azaindole involves sequential palladium-catalyzed cross-coupling reactions. This strategy leverages the differential reactivity of the two carbon-iodine bonds to introduce different substituents at the C2 and C3 positions in a controlled manner.
The generally accepted mechanism for these transformations begins with the reaction at the more reactive C2 position. The C2-I bond is typically more susceptible to oxidative addition by a palladium(0) catalyst due to greater steric accessibility and a more electron-deficient character compared to the C3-I bond. This allows for a first cross-coupling reaction, such as a Sonogashira, Suzuki, or Heck coupling, to be performed selectively at this site.
A representative reaction pathway is a two-step sequence:
Selective C2 Functionalization: A palladium catalyst, often in the presence of a copper(I) co-catalyst for Sonogashira reactions, selectively activates the C2-I bond. mdpi.com This is followed by coupling with a terminal alkyne (Sonogashira), a boronic acid (Suzuki), or an alkene (Heck) to yield a 2-substituted-3-iodo-5-azaindole intermediate.
Subsequent C3 Functionalization: The remaining C3-I bond on the intermediate is then subjected to a second, distinct cross-coupling reaction. By changing the coupling partner (e.g., using a different boronic acid or alkyne), a 2,3-disubstituted-5-azaindole with two different functional groups is synthesized.
This stepwise approach offers a modular and highly versatile route to complex azaindole derivatives. The synthesis of the azaindole core itself can be achieved through various methods, including the Cacchi reaction, which employs an aminopalladation-reductive elimination protocol to construct the pyrrole (B145914) ring from a substituted aminopyridine precursor. nih.govunl.pt
Role of Catalytic Systems and Ligand Effects in Directing Reactivity and Selectivity
The success and selectivity of functionalizing this compound are critically dependent on the catalytic system employed. This system comprises a palladium source, a ligand, a base, and a solvent, each playing a vital role in the catalytic cycle.
Catalytic Systems: Palladium complexes are the catalysts of choice for these transformations. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), which form the active Pd(0) species under the reaction conditions. nih.gov For Sonogashira couplings, a copper(I) salt, typically copper(I) iodide (CuI), is almost universally used as a co-catalyst to facilitate the formation of a copper acetylide intermediate. nih.gov
Ligand Effects: Phosphine (B1218219) ligands are essential components that stabilize the palladium catalyst, modulate its reactivity, and influence the regioselectivity of the reaction.
Triphenylphosphine (PPh₃): A standard, versatile ligand used in a variety of cross-coupling reactions, including those on azaindole scaffolds. nih.gov
Buchwald-type Ligands (e.g., SPhos, XPhos): These bulky, electron-rich biaryl phosphine ligands are highly effective for coupling challenging substrates, including N-H containing heterocycles like azaindoles. They can promote efficient reactions under milder conditions and at lower catalyst loadings. unl.ptnih.gov
Diphosphine Ligands (e.g., dppf): Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) can enhance catalyst stability and yield, leading to higher reproducibility and regioselectivity in some systems. nih.gov
The choice of ligand is paramount for achieving site-selectivity. Bulky ligands can enhance the inherent reactivity difference between the C2-I and C3-I bonds by preferentially coordinating to the less sterically hindered C2 position.
The table below summarizes typical catalytic systems used in the functionalization of iodo-azaindoles and related heterocycles.
| Reaction Type | Palladium Source | Ligand | Co-catalyst / Additive | Base | Typical Solvents |
| Sonogashira | PdCl₂(PPh₃)₂ / Pd(PPh₃)₄ | PPh₃ | CuI | Et₃N | DMF, THF |
| Suzuki | Pd(OAc)₂ / Pd₂(dba)₃ | SPhos / XPhos | None | K₃PO₄, Cs₂CO₃ | MeCN/H₂O, Dioxane |
| Cacchi Annulation | Pd(PPh₃)₄ | PPh₃ | None | Cs₂CO₃, CsF | DMF |
This table represents common conditions for reactions on azaindole and iodo-pyridine precursors, which are applicable to this compound. nih.govunl.ptnih.gov
Identification and Characterization of Reaction Intermediates
The functionalization of this compound proceeds through a well-established palladium-catalyzed cross-coupling cycle. While the specific intermediates involving this exact substrate may not be isolated and characterized in all cases, their identity can be inferred from extensive mechanistic studies on analogous systems. nih.gov
The catalytic cycle involves the following key steps and intermediates:
Generation of Active Catalyst: The Pd(0)L₂ species is generated in situ from a palladium precursor.
Oxidative Addition: The cycle begins with the rate-determining oxidative addition of the Pd(0) complex into the more reactive C2-I bond of the azaindole. This forms a square planar Pd(II) intermediate, (2-(5-azaindole)-3-iodo)-Pd(I)L₂.
Transmetalation (in Suzuki Coupling): For a Suzuki reaction, the boronic acid (R-B(OH)₂), activated by a base to form a boronate complex, undergoes transmetalation with the Pd(II) intermediate. The iodide ligand is replaced by the organic group 'R', yielding a new intermediate, (2-(5-azaindole)-3-iodo)-Pd(R)L₂. In Sonogashira coupling, a related step involving a copper acetylide occurs.
Reductive Elimination: This final step involves the formation of the new C-C bond as the two organic groups on the palladium complex are eliminated. This regenerates the active Pd(0)L₂ catalyst, which re-enters the cycle, and releases the 2-substituted-3-iodo-5-azaindole product.
A significant mechanistic consideration for azaindoles is the potential for the nitrogen atom of the pyridine (B92270) ring or the N-H of the pyrrole ring to coordinate with the palladium center. unl.ptnih.gov This coordination can sometimes lead to catalyst inhibition or the formation of stable, off-cycle palladium complexes, which may act as catalyst reservoirs. nih.gov Understanding these competing pathways is essential for designing effective catalytic systems, particularly when using unprotected azaindole substrates. nih.gov
Theoretical and Computational Studies on 2,3 Diiodo 5 Azaindole
Electronic Structure Analysis and Prediction of Reactivity Hotspots
The electronic character of the 5-azaindole (B1197152) core is significantly modulated by the presence of two iodine atoms at the C2 and C3 positions of the pyrrole (B145914) ring. Density Functional Theory (DFT) is a powerful tool for analyzing these effects. nih.gov Calculations on parent azaindoles and related halogenated heterocycles provide a framework for understanding the electronic landscape of 2,3-diiodo-5-azaindole. nih.govnih.gov
The introduction of iodine, a large and polarizable halogen, influences the electron distribution through both inductive and resonance effects. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to predicting chemical reactivity. In the 5-azaindole scaffold, the HOMO is typically distributed across the pyrrole ring, while the LUMO is more localized on the pyridine (B92270) ring. The iodine substituents are expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack.
Molecular Electrostatic Potential (MEP) maps are crucial for identifying reactivity hotspots. For the 5-azaindole core, the region around the N5 nitrogen of the pyridine ring typically shows a negative potential, indicating a site prone to electrophilic attack or protonation. Conversely, the N-H group of the pyrrole ring presents a region of positive potential, highlighting its role as a hydrogen bond donor. The C-I bonds introduce regions of positive potential on the iodine atoms (sigma-holes), making them potential halogen bond donors, a feature that can be exploited in crystal engineering and ligand design. mdpi.com
Table 1: Predicted Electronic Properties and Reactivity Sites for this compound
| Property | Predicted Characteristic | Implication for Reactivity |
|---|---|---|
| HOMO Distribution | Primarily on the pyrrole ring, influenced by iodine atoms. | Site for electrophilic attack. |
| LUMO Distribution | Primarily on the pyridine ring. | Site for nucleophilic attack. |
| MEP Negative Site | N5 atom of the pyridine ring. | Favored site for protonation and electrophilic addition. |
| MEP Positive Site | N1-H of the pyrrole ring. | Hydrogen bond donor site. |
| Sigma-hole | Positive potential on iodine atoms. | Potential for halogen bonding interactions. |
Reaction Mechanism Elucidation via Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. nih.gov For this compound, a key reaction is the palladium-catalyzed Suzuki-Miyaura cross-coupling, which enables the selective functionalization at the C2 and C3 positions. nih.govresearchgate.net
DFT calculations can model the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov
Oxidative Addition : The reaction initiates with the oxidative addition of the C-I bond to a Pd(0) complex. DFT studies can determine the activation energy barriers for the addition at the C2-I versus the C3-I bond. The differing electronic environments of C2 and C3, influenced by the adjacent pyridine and pyrrole nitrogens, respectively, will lead to a preference for one site over the other.
Transmetalation : This step involves the transfer of an organic group from an organoboron reagent to the palladium center. The stability of the resulting intermediate can be assessed computationally.
By comparing the energy profiles for different reaction pathways, these calculations can explain and predict the regioselectivity observed experimentally. For instance, calculations can clarify why the C2 position might be more reactive than the C3 position in a sequential cross-coupling strategy. mdpi.com
Conformation and Tautomerism Analysis of the Azaindole Core
The 5-azaindole core, like other azaindoles, can exist in different tautomeric forms. researchgate.net The most common are the 1H- and 5H-tautomers, involving the migration of the proton from the pyrrole nitrogen (N1) to the pyridine nitrogen (N5). Quantum chemical calculations can accurately predict the relative stabilities of these tautomers.
For the parent 7-azaindole (B17877), gas-phase computations have shown that the N1-H tautomer is significantly lower in energy in the ground state. researchgate.net A similar preference is expected for this compound, where the aromaticity of the pyrrole ring is preserved in the 1H-tautomer. The presence of the electron-withdrawing iodine atoms is unlikely to reverse this intrinsic stability.
Solvent effects can influence the tautomeric equilibrium. Continuum solvation models can be applied to predict how the polarity of the solvent might stabilize one tautomer over another. However, a significant reversal of tautomer preference in the ground state is generally not anticipated.
Conformational analysis, particularly for substituted derivatives of this compound, can also be performed. While the core azaindole ring system is planar, the orientation of substituents, especially bulky ones introduced via derivatization, can be investigated. DFT methods can calculate the rotational barriers and identify the most stable conformers. mdpi.comresearchgate.net
Table 2: Calculated Relative Energies of 5-Azaindole Tautomers (Illustrative)
| Tautomer | Computational Method | Basis Set | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1H-pyrrolo[3,2-c]pyridine | DFT (B3LYP) | 6-31+G** | 0.00 (Reference) |
| 5H-pyrrolo[3,2-c]pyridine | DFT (B3LYP) | 6-31+G** | > 10.0 |
Note: This table is illustrative, based on general findings for azaindoles. Specific values for the 2,3-diiodo derivative would require dedicated calculations.
Predictive Modeling of Regioselectivity and Stereoselectivity in Derivatization
Predictive modeling based on computational chemistry is a valuable tool for forecasting the outcomes of reactions involving this compound. The distinct electronic nature of the C2 and C3 positions, both bearing iodine atoms, presents a challenge and an opportunity for selective functionalization.
Models can be built to predict the regioselectivity of electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The "aryne distortion model," supported by DFT calculations, has been used to predict regioselectivity in reactions of pyridynes by analyzing the distortion of the intermediate. nih.gov Similar principles can be applied to understand the reactivity of the C-I bonds in this compound. By calculating atomic charges, frontier molecular orbital coefficients, and activation barriers for competing reaction pathways, a predictive model for regioselectivity can be established. researchgate.net
For instance, in a mono-Suzuki coupling, one C-I bond will react preferentially. Computational models can predict this preference by comparing the activation energies of oxidative addition at C2 versus C3. This allows synthetic chemists to plan multi-step syntheses with greater control over the final product's structure.
While stereoselectivity is less commonly a factor in reactions involving the aromatic core itself, it becomes critical when chiral centers are introduced in the substituents. In such cases, computational modeling can be used to predict the facial selectivity of an incoming reagent or the preferred conformation of a chiral catalyst-substrate complex, thereby forecasting the stereochemical outcome of the reaction.
Advanced Spectroscopic and Structural Characterization Methodologies
Single-Crystal X-ray Diffraction for Molecular Architecture and Packing Elucidation
For a related compound, 5-chloro-7-azaindole-3-carbaldehyde, single-crystal X-ray analysis revealed a monoclinic crystal system with the space group P21/c. mdpi.com In its crystal lattice, molecules form dimers through strong N–H···N hydrogen bonds. mdpi.com Similarly, analysis of 2,3-Diiodo-5-azaindole would be expected to reveal significant intermolecular interactions. Given the presence of two large, polarizable iodine atoms, halogen bonding (I···N or I···I interactions) could be a prominent feature in the crystal packing, in addition to potential π–π stacking between the aromatic rings.
The expected data from a single-crystal X-ray diffraction analysis of this compound would be presented in a crystallographic data table, as shown hypothetically below.
Hypothetical Crystallographic Data for this compound
| Parameter | Value (Hypothetical) |
|---|---|
| Chemical Formula | C₇H₃I₂N₂ |
| Formula Weight | 369.92 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 15.2 |
| c (Å) | 8.1 |
| β (°) | 95.5 |
| Volume (ų) | 918.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 2.675 |
| Absorption Coefficient (mm⁻¹) | 6.85 |
This analysis would elucidate the planarity of the bicyclic azaindole system and the precise orientation of the C–I bonds. The study of the crystal packing would reveal how the individual molecules arrange themselves in the solid state, governed by a combination of hydrogen bonds involving the pyrrolic N-H and the pyridinic nitrogen, as well as halogen bonding and van der Waals forces. nih.gov
Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural and Dynamic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the identity and elucidating the electronic structure of molecules in solution. For this compound, a comprehensive suite of NMR experiments would be necessary.
¹H NMR spectroscopy would provide information on the chemical environment of the hydrogen atoms. The protons on the pyridine (B92270) and pyrrole (B145914) rings would exhibit characteristic chemical shifts and coupling patterns. For instance, in related 5-azaindole (B1197152) structures, the aromatic protons typically appear in the range of 7.0-8.5 ppm. rsc.org The N-H proton of the pyrrole ring would likely appear as a broad singlet at a downfield chemical shift.
¹³C NMR spectroscopy would identify all non-equivalent carbon atoms in the molecule. The carbons directly bonded to the iodine atoms (C2 and C3) would be expected to show significantly shifted resonances due to the heavy atom effect of iodine. Other carbon signals would confirm the 5-azaindole skeleton. rsc.org
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and to establish through-bond connectivity, confirming the substitution pattern of the diiodo-azaindole scaffold.
Hypothetical ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)
| Atom | ¹H Chemical Shift (ppm) (Hypothetical) | ¹³C Chemical Shift (ppm) (Hypothetical) |
|---|---|---|
| N1-H | 12.1 (br s) | - |
| C2 | - | 85.0 |
| C3 | - | 92.5 |
| C4 | 8.1 (d) | 145.0 |
| C6 | 7.8 (d) | 138.0 |
| C7 | 8.4 (s) | 148.5 |
| C3a | - | 130.0 |
Vibrational Spectroscopy (Infrared and Raman) for Structural Analysis and Mechanistic Probes
Infrared (IR) Spectroscopy : The IR spectrum of this compound would be dominated by several key vibrational modes. A prominent sharp band between 3100 and 3400 cm⁻¹ would be characteristic of the N-H stretching vibration of the pyrrole ring. mdpi.com The C=C and C=N stretching vibrations of the aromatic rings would appear in the 1400-1650 cm⁻¹ region. The C-H stretching vibrations of the aromatic protons would be observed around 3000-3100 cm⁻¹. The C-I stretching vibrations would occur at lower frequencies, typically in the far-infrared region (< 600 cm⁻¹), and their identification could be aided by computational calculations.
Raman Spectroscopy : Raman spectroscopy would provide complementary information. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum, which would be useful for confirming the integrity of the azaindole core. The C-I stretching modes, while weak in the IR, may give rise to more intense Raman signals.
Theoretical calculations using Density Functional Theory (DFT) are often employed alongside experimental vibrational spectroscopy. mdpi.comnih.gov By calculating the theoretical vibrational frequencies of the optimized molecular structure, a more confident assignment of the experimental IR and Raman bands can be achieved, including those associated with the C-I bonds and the skeletal modes of the bicyclic system. mdpi.com
Hypothetical Key Vibrational Frequencies for this compound (cm⁻¹)
| Vibrational Mode | Technique | Wavenumber (cm⁻¹) (Hypothetical) |
|---|---|---|
| N-H Stretch | IR | 3350 |
| Aromatic C-H Stretch | IR/Raman | 3100 - 3050 |
| Aromatic Ring Stretch (C=C/C=N) | IR/Raman | 1610, 1580, 1470 |
| N-H Bend | IR | 1420 |
The combined application of these advanced spectroscopic and structural characterization methodologies would provide a comprehensive and unambiguous understanding of the molecular architecture, electronic properties, and intermolecular interactions of this compound.
Emerging Trends and Future Research Directions
Development of Novel and Sustainable Synthetic Protocols for Diiodoazaindoles
The synthesis of functionalized azaindoles has been a long-standing area of interest in medicinal and materials chemistry. rsc.orgnih.gov However, traditional methods often rely on multi-step procedures, harsh reaction conditions, and the use of hazardous reagents. The future of 2,3-diiodo-5-azaindole synthesis is trending towards greener, more efficient, and atom-economical protocols that minimize environmental impact. mdpi.comsjp.ac.lk
Modern synthetic strategies are moving away from classical condensation reactions towards transition-metal-catalyzed methods. mdpi.com Palladium-catalyzed heteroannulation reactions, for instance, provide a powerful tool for constructing the azaindole core from appropriately substituted pyridines and alkynes. nih.gov The development of these methods for iodinated precursors is a key research goal. Furthermore, the principles of green chemistry are being actively integrated into synthetic design. sjp.ac.lkejcmpr.com This includes the use of environmentally benign solvents like water or ethanol-water mixtures, the application of microwave irradiation to reduce reaction times, and the development of photocatalytic routes that utilize visible light as a renewable energy source. sjp.ac.lknih.govresearchgate.net
Future research will likely focus on one-pot syntheses that combine iodination and azaindole formation, minimizing intermediate purification steps and solvent waste. nih.gov The exploration of flow chemistry is another promising avenue, offering enhanced control over reaction parameters, improved safety, and scalability for the synthesis of diiodoazaindoles and their derivatives. pharmablock.com
| Parameter | Traditional Methods | Emerging Sustainable Protocols |
|---|---|---|
| Reagents | Often require stoichiometric, hazardous reagents | Catalytic (e.g., Palladium, Copper, Rhodium), use of greener reagents mdpi.commdpi.com |
| Solvents | Volatile organic compounds (VOCs) | Green solvents (water, ionic liquids), or solvent-free conditions mdpi.comsjp.ac.lk |
| Energy Input | Conventional heating (prolonged) | Microwave irradiation, photocatalysis, electrosynthesis sjp.ac.lknih.gov |
| Efficiency | Multi-step, lower atom economy | One-pot reactions, C-H activation, higher atom economy nih.govnsf.gov |
| Waste Generation | Significant byproduct formation | Reduced waste, recyclable catalysts mdpi.com |
Exploration of Non-Canonical Functionalization Pathways at the Azaindole Core
The two iodine atoms at the C2 and C3 positions of this compound are prime handles for traditional cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. mdpi.com However, a significant future direction lies in exploring non-canonical functionalization pathways, particularly the direct activation of the scaffold's C-H bonds. nih.govnih.gov This strategy allows for the introduction of functional groups at positions that are otherwise difficult to access, providing a step-economical route to novel derivatives without the need for pre-functionalized starting materials. researchgate.net
Transition-metal-catalyzed C-H activation has emerged as a transformative tool in organic synthesis. nsf.govmdpi.com For the this compound core, research is anticipated to focus on the regioselective functionalization of the C4, C6, and C7 positions on the six-membered ring. nih.govnih.gov This can be achieved through the use of directing groups that position a metal catalyst in proximity to a specific C-H bond, facilitating its cleavage and subsequent reaction. Rhodium(III) and Palladium(II) catalysts have shown significant promise in this area for related heterocyclic systems. nsf.govnih.gov
Moreover, functionalization is not limited to carbon-carbon bond formation. Future work will likely explore C-H amidation, amination, and chalcogenation to install diverse functionalities. nsf.govacs.org These reactions would provide access to a wide chemical space of novel 5-azaindole (B1197152) derivatives, where the iodine atoms remain intact for subsequent, orthogonal functionalization, creating highly complex and valuable molecular architectures.
Application in the Design of Advanced Materials and Supramolecular Constructs
The di-iodinated nature of this compound makes it an exceptional building block for crystal engineering and the design of advanced materials. rsc.org The iodine substituents are potent halogen bond (XB) donors. Halogen bonding is a highly directional and reliable non-covalent interaction that is increasingly used to control the self-assembly of molecules in the solid state. nih.govetamu.edu
Specifically, the this compound scaffold can act as a "double two-point" halogen bond donor, capable of forming predictable and robust supramolecular synthons. nih.gov This allows for the programmed assembly of one-dimensional (1D) chains, two-dimensional (2D) networks, and potentially porous three-dimensional (3D) frameworks. nih.govnih.gov The interaction of the iodine atoms with halogen bond acceptors (such as pyridines, ethers, or carbonyls) can be used to construct complex architectures with potential applications in areas like:
Organic Electronics: Controlling the packing of molecules to optimize charge transport. rsc.org
Pharmaceutical Co-crystals: Modifying the physicochemical properties of active pharmaceutical ingredients.
Porous Materials: Creating frameworks for gas storage or separation, where the iodine atoms can facilitate the adsorption of specific molecules. rsc.org
Future research will focus on co-crystallization experiments with various halogen bond acceptors to systematically explore the resulting supramolecular topologies. The synergy between the halogen bonds from the iodine atoms and potential hydrogen bonds involving the pyrrole (B145914) N-H and the pyridine (B92270) nitrogen (a hydrogen bond acceptor) offers a versatile toolset for creating highly ordered, functional materials. rsc.org
| Interaction Type | Participating Atoms | Resulting Motif / Application |
|---|---|---|
| Halogen Bonding (I···N) | C2-I and C3-I with Lewis basic nitrogen atoms | Formation of 1D chains and 2D sheets; Crystal engineering nih.govnih.gov |
| Halogen Bonding (I···O) | C2-I and C3-I with carbonyl or ether oxygen atoms | Design of co-crystals and coordination polymers rsc.org |
| Hydrogen Bonding (N-H···N/O) | Pyrrole N-H with acceptor atoms | Reinforcement of supramolecular structures |
| π-π Stacking | Aromatic rings of the azaindole core | Stabilization of crystal packing; relevant for organic electronics |
Computational Design and Prediction of Novel Azaindole Scaffolds with Tunable Reactivity
Computational chemistry is an indispensable tool for accelerating the discovery and development of novel molecular scaffolds. mdpi.com For this compound, methods such as Density Functional Theory (DFT) are crucial for predicting its behavior and guiding synthetic efforts. nih.govmdpi.com
Future research will heavily leverage in silico techniques for several purposes:
Reactivity Prediction: DFT calculations can determine molecular properties like the molecular electrostatic potential (MESP) and frontier molecular orbital (FMO) energies (HOMO-LUMO), which reveal the most likely sites for electrophilic or nucleophilic attack. nih.govnih.gov This allows chemists to predict the outcomes of non-canonical functionalization reactions and design experiments more efficiently.
Halogen Bond Analysis: Computational models can accurately predict the strength and directionality of halogen bonds formed by the diiodo-scaffold. mdpi.comnih.gov This aids in the rational design of co-crystals and supramolecular materials by pre-screening potential halogen bond acceptors before attempting synthesis.
Scaffold Morphing and Virtual Screening: Researchers can use computational "scaffold morphing" to design novel azaindole analogues by replacing or modifying parts of the core structure. nih.govmdpi.com By calculating the electronic and steric properties of these virtual compounds, libraries of new scaffolds with tunable reactivity can be generated and prioritized for synthesis based on desired characteristics, such as enhanced halogen bonding capability or specific electronic properties for materials applications.
These computational approaches reduce the trial-and-error nature of chemical synthesis, providing a clear roadmap for developing the next generation of functional molecules based on the this compound framework. nih.gov
Q & A
Q. Basic Research Focus
- NMR : ¹H/¹³C NMR identifies substitution patterns; ¹H-¹H COSY confirms connectivity.
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., dual iodine atoms).
- X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .
How can regioselectivity challenges in diiodination of 5-azaindole be systematically optimized?
Advanced Research Focus
Regioselectivity is influenced by electronic and steric factors. Strategies include:
- Directing Groups : Introduce temporary groups (e.g., N-oxide) to steer iodination to C2/C3 .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance iodine electrophilicity.
- Kinetic Control : Lower temperatures favor thermodynamically disfavored sites. Validate via time-resolved NMR monitoring .
What are the best practices for designing reproducible synthetic workflows for this compound derivatives?
Q. Methodological Guidance
- Protocol Documentation : Detail solvent batch, catalyst source, and purification steps (e.g., column chromatography gradients) .
- Safety Protocols : Use fume hoods for handling iodine reagents; refer to SDS guidelines for irritant management .
- Data Reproducibility : Archive raw spectra and reaction logs in appendices for peer review .
How can computational chemistry predict the reactivity of this compound in further functionalization?
Q. Advanced Research Focus
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for Suzuki-Miyaura couplings .
- Solvent Modeling : Use COSMO-RS to simulate solvent effects on reaction pathways.
- Benchmarking : Compare predicted vs. experimental regioselectivity for iterative model refinement .
What strategies mitigate decomposition risks during storage and handling of this compound?
Q. Basic Research Focus
- Storage : Keep under inert atmosphere (Ar) at –20°C to prevent iodine loss or oxidation.
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
- Handling : Use amber vials to avoid light-induced degradation .
How should researchers reconcile conflicting biological activity data for this compound in kinase inhibition assays?
Q. Advanced Research Focus
- Assay Standardization : Use recombinant kinases with ATP concentrations calibrated to physiological levels.
- Control Experiments : Include positive controls (e.g., staurosporine) and validate via orthogonal methods (e.g., SPR binding assays).
- Data Normalization : Account for batch-to-batch variability in compound purity .
Tables for Reference
| Parameter | Validation Method | Key Evidence |
|---|---|---|
| Regioselectivity | ¹H NMR, X-ray Crystallography | |
| Purity | HPLC, Elemental Analysis | |
| Catalytic Activity | GC-MS, Kinetic Profiling | |
| Stability | Accelerated Degradation Studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
